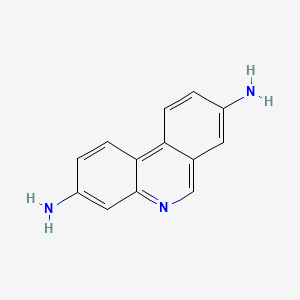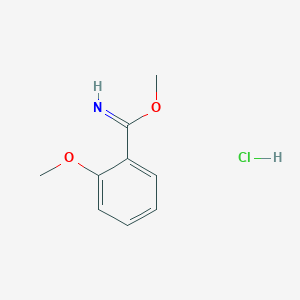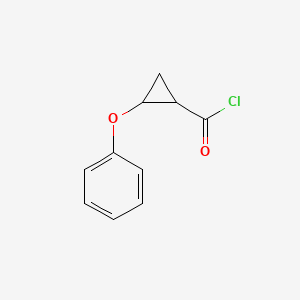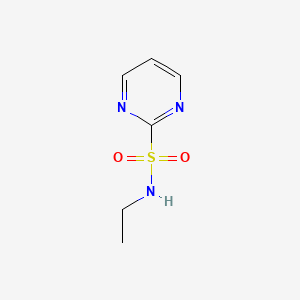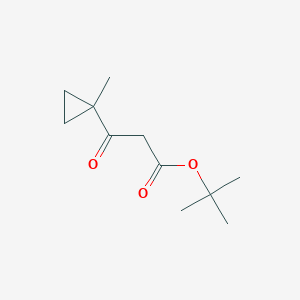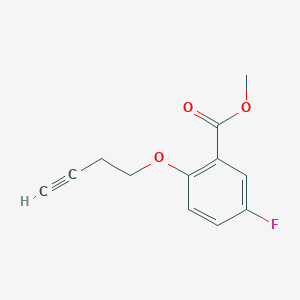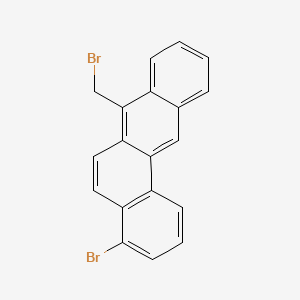
4-Bromo-7-bromomethylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-bromomethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its complex structure, which includes multiple fused benzene rings with bromine and bromomethyl substituents
Métodos De Preparación
The synthesis of 4-Bromo-7-bromomethylbenz(a)anthracene typically involves multi-step organic reactions. One common method includes the bromination of benz(a)anthracene derivatives under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial production methods for this compound are less common due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Análisis De Reacciones Químicas
4-Bromo-7-bromomethylbenz(a)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group yields carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-Bromo-7-bromomethylbenz(a)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential role in carcinogenesis.
Medicine: While not directly used as a therapeutic agent, its role in cancer research helps in the development of anti-cancer drugs and therapies.
Industry: Its applications in industry are limited due to its specialized nature, but it is used in the synthesis of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-bromomethylbenz(a)anthracene in biological systems involves its interaction with cellular DNA. The compound can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. It acts as a tumor promoter by enhancing the proliferation of initiated cells, thereby contributing to tumor progression . The molecular targets and pathways involved include the activation of oncogenes and the inhibition of tumor suppressor genes.
Comparación Con Compuestos Similares
4-Bromo-7-bromomethylbenz(a)anthracene can be compared with other polycyclic aromatic hydrocarbons such as:
7,12-Dimethylbenz(a)anthracene (DMBA): Similar in structure but with methyl groups instead of bromine atoms. DMBA is a well-known carcinogen used in cancer research.
Benzo(a)pyrene: Another PAH with a different arrangement of benzene rings. It is also a potent carcinogen and is studied for its environmental impact.
Anthracene: A simpler PAH with three fused benzene rings. It serves as a basic building block for more complex PAHs.
The uniqueness of this compound lies in its specific bromine and bromomethyl substituents, which impart distinct chemical reactivity and biological activity compared to other PAHs .
Propiedades
Número CAS |
34346-98-0 |
|---|---|
Fórmula molecular |
C19H12Br2 |
Peso molecular |
400.1 g/mol |
Nombre IUPAC |
4-bromo-7-(bromomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H12Br2/c20-11-18-13-5-2-1-4-12(13)10-17-14-6-3-7-19(21)16(14)9-8-15(17)18/h1-10H,11H2 |
Clave InChI |
BSRBKTMCNZVRFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2CBr)C(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
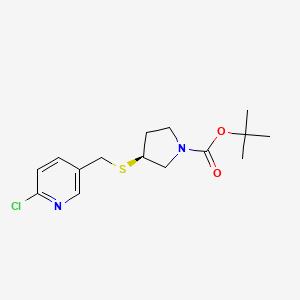

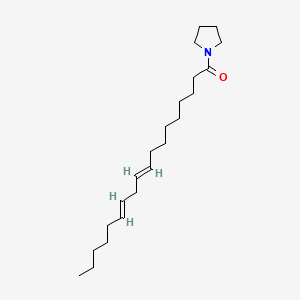
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
